molecular formula C10H9F3O2 B6158037 3-ethyl-5-(trifluoromethyl)benzoic acid CAS No. 1369897-15-3

3-ethyl-5-(trifluoromethyl)benzoic acid

Cat. No.: B6158037
CAS No.: 1369897-15-3
M. Wt: 218.2
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Description

3-Ethyl-5-(trifluoromethyl)benzoic acid (CAS 2169144-78-7) is a fluorinated organic compound with the molecular formula C 10 H 9 F 3 O 3 and a molecular weight of 234.17 g/mol . As a substituted benzoic acid, it serves as a versatile building block in chemical synthesis, particularly in pharmaceutical and agrochemical research. The compound features both an electron-donating ethyl group and a highly lipophilic trifluoromethyl group on the benzoic acid ring, which can significantly alter the molecule's electronic properties, metabolic stability, and membrane permeability. This makes it a valuable intermediate for the development of more complex active molecules . While specific biological data for this exact compound is limited, its structural features are commonly employed in medicinal chemistry. The trifluoromethyl group is a key motif known to enhance a compound's binding affinity and improve its pharmacokinetic profile . Similarly, fluorinated benzoic acid derivatives are frequently used in the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active compounds . Researchers can utilize the carboxylic acid functional group for various coupling reactions, including the formation of amides and esters, to construct diverse molecular scaffolds for drug discovery and material science applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1369897-15-3

Molecular Formula

C10H9F3O2

Molecular Weight

218.2

Purity

95

Origin of Product

United States

Scientific Research Applications

3-Ethyl-5-(trifluoromethyl)benzoic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-ethyl-5-(trifluoromethyl)benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more potent biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-ethyl-5-(trifluoromethyl)benzoic acid with key analogs, focusing on substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications References
This compound 3-ethyl, 5-CF₃, -COOH C₁₀H₉F₃O₂ 218.18* N/A Likely soluble in DMF, ethanol Hypothesized: Pharmaceutical intermediates N/A
3-Fluoro-5-(trifluoromethyl)benzoic acid 3-F, 5-CF₃, -COOH C₈H₄F₄O₂ 208.11 N/A N/A Drug discovery, fluorinated APIs
3-Methyl-5-(trifluoromethyl)benzoic acid 3-CH₃, 5-CF₃, -COOH C₉H₇F₃O₂ 204.15 N/A N/A Organic synthesis, agrochemicals
3-Amino-5-(trifluoromethyl)benzoic acid 3-NH₂, 5-CF₃, -COOH C₈H₆F₃NO₂ 205.14 N/A N/A Peptide modification, ligand design
3-Chloro-5-(trifluoromethyl)benzoic acid 3-Cl, 5-CF₃, -COOH C₈H₄ClF₃O₂ 228.57 N/A Soluble in ethanol, DMF Catalysis, polymer precursors
2-Fluoro-5-(trifluoromethyl)benzoic acid 2-F, 5-CF₃, -COOH C₈H₄F₄O₂ 208.11 Off-white crystals Organic solvents Organic synthesis intermediates

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group enhances acidity and stability across all analogs, making them resistant to metabolic degradation . Ethyl vs. Amino Substitution: The 3-amino derivative exhibits reactivity for conjugation or coordination, useful in metal-organic frameworks (MOFs) or bioconjugation .

Physicochemical Properties: Solubility trends align with substituent polarity. Chloro and fluoro analogs show higher solubility in polar aprotic solvents (e.g., DMF) .

Applications :

  • Pharmaceuticals : Fluorinated benzoic acids serve as intermediates for kinase inhibitors or anti-inflammatory agents due to their bioisosteric properties .
  • Agrochemicals : Methyl and chloro derivatives are precursors for herbicides, leveraging their stability under environmental conditions .

Biological Activity

3-Ethyl-5-(trifluoromethyl)benzoic acid, a compound with the chemical formula C11H10F3O2 and CAS number 1369897-15-3, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores various aspects of its biological activity, including mechanisms of action, synthesis, and comparative studies with related compounds.

PropertyValue
Molecular Formula C11H10F3O2
Molecular Weight 232.19 g/mol
IUPAC Name This compound
CAS Number 1369897-15-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and facilitate interactions with lipid membranes and proteins. This characteristic is crucial for the compound's potential as an antimicrobial agent and its ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In one study, trifluoromethyl-substituted compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against S. aureus .

Case Study: Antibacterial Efficacy

A research article highlighted the synthesis of novel pyrazole derivatives that included trifluoromethyl substitutions. Among these derivatives, some exhibited potent antibacterial activity with MIC values comparable to established antibiotics . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of trifluoromethylated compounds have also been documented. The inclusion of a trifluoromethyl group in certain drug candidates has been associated with enhanced potency against cancer cell lines due to improved binding affinity to target proteins involved in tumor growth and survival .

Comparative Analysis

In comparison to non-fluorinated analogs, compounds containing trifluoromethyl groups often exhibit improved pharmacokinetic profiles and biological activities. For example, studies have shown that the incorporation of the trifluoromethyl group can significantly increase the potency of inhibitors targeting enzymes involved in cancer progression .

Research Applications

The diverse applications of this compound extend beyond antimicrobial and anticancer research:

  • Pharmaceutical Development : As a precursor for synthesizing biologically active compounds.
  • Chemical Synthesis : Utilized in the development of specialty chemicals and materials.
  • Agricultural Chemistry : Potential applications in developing agrochemicals due to its biological activity.

Preparation Methods

Friedel-Crafts Alkylation for Ethyl Group Introduction

The introduction of an ethyl group at the meta position of toluene derivatives can be achieved via Friedel-Crafts alkylation. Using aluminum chloride (AlCl₃) as a catalyst, ethyl chloride reacts with toluene to yield 3-ethyltoluene. However, regioselectivity challenges necessitate careful control of reaction conditions. Elevated temperatures (80–120°C) and excess ethyl chloride improve yield, though competing ortho/para products require chromatographic separation.

Trifluoromethylation via Halogen Exchange

Building on methods described in CN101066917A, chlorination of 3-ethyltoluene at 80–150°C with chlorine gas in the presence of antimony pentachloride (SbCl₅) generates 3-ethyl-5-(trichloromethyl)toluene. Subsequent fluorination with hydrogen fluoride (HF) at 50–70°C replaces chlorine atoms with fluorine, forming 3-ethyl-5-(trifluoromethyl)toluene. This stepwise halogen exchange, validated for analogous substrates, achieves >99% purity when conducted under anhydrous conditions.

Carboxylation Strategies

Grignard Reagent-Mediated Carboxylation

The Grignard approach, as detailed in US6489507B1 for 3,5-bis(trifluoromethyl)benzoic acid, can be adapted for mono-ethyl derivatives. Bromination of 3-ethyl-5-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) under radical initiation yields 3-ethyl-5-(trifluoromethyl)bromobenzene. Reaction with magnesium in tetrahydrofuran (THF) forms the Grignard intermediate, which is carboxylated by CO₂ at −45°C to 0°C. Acidification with HCl precipitates the target acid, with yields up to 78% reported for structurally similar compounds.

Table 1: Optimized Grignard Carboxylation Conditions

ParameterOptimal RangeImpact on Yield
CO₂ Pressure20–25 psiMaximizes carboxylation efficiency
Temperature−45°C to 0°CReduces side reactions
CatalystNone required
Reaction Time1–4 hoursEnsures completion

Hydrolysis of Trichloromethyl Intermediates

Zinc-Catalyzed Hydrolysis

An alternative route involves hydrolyzing 3-ethyl-5-(trichloromethyl)benzene to the carboxylic acid. As demonstrated in CN101066917A, zinc acetate (5 wt%) catalyzes hydrolysis at 120–150°C, with water added stoichiometrically (2–10 molar equivalents). The reaction proceeds via nucleophilic attack on the trichloromethyl group, achieving 80% yield after 12–18 hours. Purification via sodium hydroxide extraction and acidification ensures >99.9% purity, as confirmed by melting point analysis (105–106°C).

Purification and Characterization

Solvent Extraction and Recrystallization

Crude 3-ethyl-5-(trifluoromethyl)benzoic acid is dissolved in aqueous NaOH, and organic impurities are removed via methylene chloride washes. Acidification to pH 3 precipitates the product, which is recrystallized from ethanol/water mixtures. This method, adapted from, reduces residual zinc catalysts to <50 ppm.

Analytical Validation

Melting point consistency (105–106°C) and NMR spectroscopy (¹⁹F NMR: δ −62.5 ppm for CF₃) confirm structural integrity. High-performance liquid chromatography (HPLC) with UV detection at 254 nm verifies purity ≥99.5%.

Comparative Analysis of Synthetic Routes

Table 2: Route Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost
Grignard Carboxylation70–7898.5High$$
Zinc-Catalyzed Hydrolysis60–8099.9Moderate$
Direct Fluorination50–6597.0Low$$$

The Grignard method offers superior scalability for industrial applications, while hydrolysis routes excel in purity. Direct fluorination, though conceptually straightforward, suffers from lower yields due to competing side reactions.

Q & A

Q. Key Considerations :

  • Monitor regioselectivity to avoid byproducts (e.g., 5-ethyl isomers).
  • Optimize reaction conditions (temperature, solvent) to enhance yield. For example, DMF or THF is often used for polar intermediates .

Basic: How can structural characterization of this compound be validated?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using programs like SHELXL (for refinement) to confirm substituent positions and bond angles .
  • NMR Analysis :
    • ¹H NMR : Identify ethyl group signals (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂).
    • ¹⁹F NMR : Confirm trifluoromethyl resonance (δ ~-60 to -65 ppm) .
  • LC-MS : Verify molecular weight (MW = 248.17 g/mol) and purity (>95%) .

Advanced: How does the ethyl group influence the compound’s physicochemical properties compared to chloro/methyl analogs?

Methodological Answer:
The ethyl group enhances lipophilicity (logP ~2.8) compared to chloro (logP ~2.3) or methyl (logP ~2.0) analogs, improving membrane permeability. This is critical for biological studies targeting intracellular enzymes.

Q. Experimental Validation :

  • Measure logP via shake-flask or HPLC-based methods.
  • Compare solubility in polar (e.g., water) vs. nonpolar (e.g., hexane) solvents .

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